
3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disperse Red 152 is an organic compound commonly used as a dye. It is characterized by its mono azo structure and is known for its excellent light fastness, washing fastness, and sublimation fastness. This compound is primarily used in the textile industry for dyeing polyester and polyester/cotton blended fabrics .
Métodos De Preparación
Disperse Red 152 can be synthesized through various chemical reactions. One common method involves the reaction of N-ethyl-N-cyanoethyl-m-toluidine with 5,6,7-trichloro-2-benzothiazolamine. The reaction is typically carried out in a solvent under controlled temperature and reaction time to yield Disperse Red 152 . Industrial production methods often involve large-scale synthesis in reactors, followed by purification and drying processes to obtain the final product in powder form .
Análisis De Reacciones Químicas
Disperse Red 152 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as ozone.
Reduction: Reduction reactions can be performed using reducing agents like sodium dithionite under controlled conditions.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Disperse Red 152 with ozone can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
Disperse Red 152 has a wide range of applications in scientific research, including:
Chemistry: It is used as a dye in various chemical processes and studies involving the coloration of synthetic fibers.
Biology: Research studies have explored its use in biological staining techniques to visualize cellular components.
Medicine: Although not commonly used in medicine, its derivatives are sometimes studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Disperse Red 152 involves its interaction with the fibers of the fabric, resulting in the desired coloration. The dye molecules are transferred from a liquid solvent (water) to a solid organic solvent (fiber), particularly hydrophobic fibers like polyester. This process is facilitated by the use of surface-active agents that form an aqueous dispersion .
Comparación Con Compuestos Similares
Disperse Red 152 can be compared with other similar compounds, such as:
Disperse Red 1: Another azo dye used for similar applications but with different fastness properties.
Disperse Red 73: Known for its use in waterless dyeing systems and has different solubility characteristics compared to Disperse Red 152.
Disperse Red 60: Used in adsorption studies and has unique interactions with nanocomposites.
Disperse Red 152 stands out due to its excellent fastness properties and its suitability for high-temperature dyeing processes .
Propiedades
Número CAS |
78564-86-0 |
|---|---|
Fórmula molecular |
C19H17Cl2N5S |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H17Cl2N5S/c1-3-26(8-4-7-22)13-5-6-16(12(2)9-13)24-25-19-23-17-10-14(20)15(21)11-18(17)27-19/h5-6,9-11H,3-4,8H2,1-2H3 |
Clave InChI |
QPFHNWRKKQLCMG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
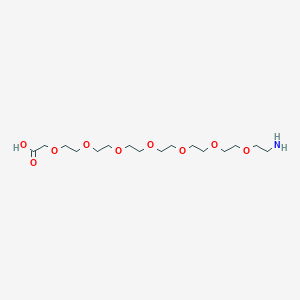
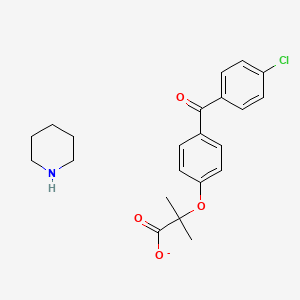
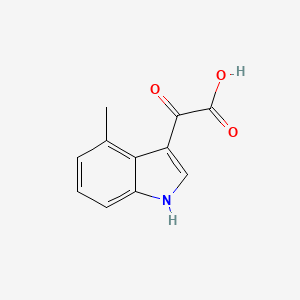

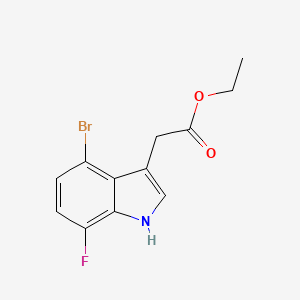
![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)

![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)
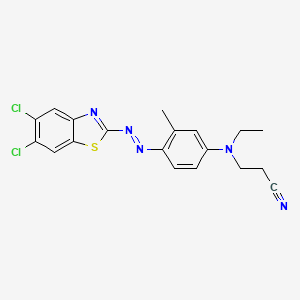
![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
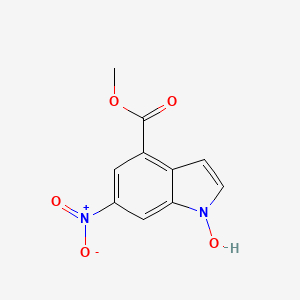
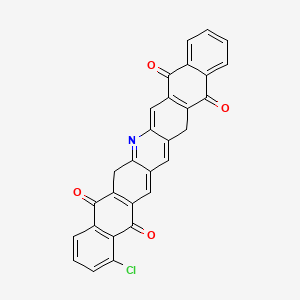
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
